Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(4-methoxyphenyl)-, ethyl ester
Description
This glycine derivative is a structurally complex molecule featuring a benzofuranyloxy carbonyl group, a methylaminothio linker, and a 4-methoxyphenyl substituent, all esterified to an ethyl group. Such modifications are typical in agrochemical or pharmaceutical candidates, where the benzofuran moiety often enhances metabolic stability, and the methoxyphenyl group may influence lipophilicity and target binding .
Properties
CAS No. |
82560-53-0 |
|---|---|
Molecular Formula |
C23H28N2O6S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 2-(N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-4-methoxyanilino)acetate |
InChI |
InChI=1S/C23H28N2O6S/c1-6-29-20(26)15-25(17-10-12-18(28-5)13-11-17)32-24(4)22(27)30-19-9-7-8-16-14-23(2,3)31-21(16)19/h7-13H,6,14-15H2,1-5H3 |
InChI Key |
VKAXCLNHFJGFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=C(C=C1)OC)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
Biological Activity
Glycine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Glycine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(4-methoxyphenyl)-, ethyl ester is a complex organic molecule characterized by its unique structure that includes a benzofuran moiety and various functional groups. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C20H30N2O5S
- Molecular Weight : 410.53 g/mol
- CAS Number : 82560-47-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of functional groups such as thio and ethyl ester allows it to form covalent and non-covalent interactions with proteins and enzymes. These interactions can modulate various biological pathways, including:
- Signal Transduction : Altering cellular signaling pathways.
- Enzyme Inhibition : Potentially inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Gene Expression Regulation : Influencing transcription factors and other regulatory proteins.
Biological Activity
Research indicates that glycine derivatives exhibit a range of biological activities:
- Anti-inflammatory Activity : Some studies suggest that compounds similar to this glycine derivative may inhibit COX enzymes, thereby reducing inflammation.
- Antioxidant Properties : Glycine derivatives have been shown to possess antioxidant activities, which can protect cells from oxidative stress.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems.
In Vitro Studies
In vitro studies have demonstrated promising results for glycine derivatives in various assays:
- A study reported that certain glycine derivatives showed selective inhibition of COX-2 with an IC50 value of 6 µM, indicating potential as anti-inflammatory agents .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Glycine Derivative A | 6 | COX-2 |
| Glycine Derivative B | 80 | Antioxidant Activity |
Pharmacokinetic Properties
The pharmacokinetic profile of glycine derivatives is crucial for their development as therapeutic agents. The compound adheres to Lipinski's rule of five, suggesting good oral bioavailability and favorable absorption characteristics .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Ring : Achieved through cyclization reactions involving phenolic compounds.
- Attachment of the Glycine Moiety : Conducted via condensation reactions using coupling reagents.
- Functional Group Modifications : Incorporation of thio and ethyl ester groups through specific chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs are glycine esters with variations in substituents, which critically alter physicochemical and biological properties. Below is a detailed comparison:
Structural Analogues and Substituent Variations
Glycine, N-(4-chlorobenzoyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester () Key Difference: Replaces the 4-methoxyphenyl group with a 4-chlorobenzoyl moiety. This could enhance interactions with nucleophilic residues in enzyme targets .
Ethyl N-{[{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]carbonyl}(methyl)amino]sulfanyl}-N-(phenylcarbonyl)glycinate () Key Difference: Features a phenylcarbonyl group instead of 4-methoxyphenyl. Implications: The phenylcarbonyl group lacks the methoxy’s polarity, likely increasing lipophilicity and membrane permeability, which could affect bioavailability .
Ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycinate () Key Difference: Substitutes the benzofuranyl group with a chloroacetyl and diethylphenyl chain.
Functional Group Impact on Activity
- Benzofuranyloxy Carbonyl Group : Common in pesticides (e.g., metsulfuron methyl ester, ), this group likely contributes to stability against oxidative degradation.
- Methoxy vs. Chloro Substituents : Methoxy groups (target compound) enhance π-π stacking in aromatic interactions, whereas chloro groups () may improve halogen bonding with proteins .
- Thioether Linker: The methylaminothio group in the target compound could facilitate hydrogen bonding or redox-mediated interactions, unlike sulfonyl or carbonyl linkers in other analogs .
Data Table: Structural and Functional Comparison
Research Findings on Similarity Assessment
- Cheminformatics Approaches : Structural similarity is quantified using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto coefficients. The target compound’s benzofuranyl and methoxyphenyl groups would yield high similarity scores with and compounds (>0.7 Tanimoto), suggesting overlapping biological targets .
- Activity Cliffs: Minor substituent changes (e.g., methoxy → chloro) can lead to drastic activity differences. For example, chloro analogs () might exhibit higher herbicidal activity due to increased electrophilicity, while methoxy derivatives (target) could prioritize antifungal properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
